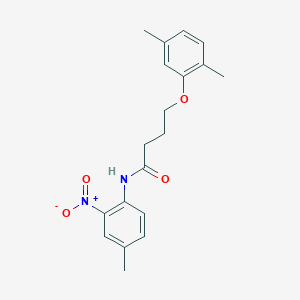
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-methylphenoxy)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-methylphenoxy)butanamide, also known as MDBP, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. The purpose of
作用機序
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-methylphenoxy)butanamide acts as a selective agonist for the serotonin 5-HT2B receptor, which is involved in various physiological processes, such as cardiovascular function and gastrointestinal motility. This compound has also been shown to have affinity for other serotonin receptors, such as 5-HT2A and 5-HT2C. The exact mechanism of action of this compound is still being investigated, but it is believed to involve the modulation of serotonin signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have demonstrated that this compound can induce the release of serotonin from cells that express the 5-HT2B receptor. In vivo studies have shown that this compound can increase blood pressure and heart rate, as well as induce gastrointestinal contractions. Additionally, this compound has been shown to have anxiogenic effects in animal models.
実験室実験の利点と制限
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-methylphenoxy)butanamide has several advantages for use in lab experiments, including its high potency and selectivity for the 5-HT2B receptor. However, there are also limitations to its use, such as its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
将来の方向性
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-methylphenoxy)butanamide, including the development of more selective agonists for the 5-HT2B receptor, the investigation of the role of the receptor in various physiological processes, and the development of new drug delivery systems based on this compound. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
合成法
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-methylphenoxy)butanamide can be synthesized through a multi-step process that involves the reaction of 3-methylphenol with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. The resulting intermediate is then reacted with butylamine to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-methylphenoxy)butanamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and neurological disorders. In neuroscience, this compound has been used as a tool to study the function of certain receptors in the brain. In pharmacology, this compound has been studied for its potential as a drug delivery system.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-14-4-2-5-16(12-14)22-9-3-6-19(21)20-15-7-8-17-18(13-15)24-11-10-23-17/h2,4-5,7-8,12-13H,3,6,9-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYJYEQZIYNBBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-1-[2-(3-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5003705.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5003710.png)


![N-(4-phenyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5003728.png)
![1-cyclohexyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5003734.png)
![5-(2,2-dimethylpropanoyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5003741.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5003745.png)

![N,N'-[1,3-phenylenebis(methylene)]bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B5003754.png)
![N-(2,3-dimethylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5003780.png)
![methyl 4-({[methyl(4-methylphenyl)amino]carbonyl}oxy)benzoate](/img/structure/B5003791.png)
